Medetomidine

Catalog No.
S568375
CAS No.
86347-14-0
M.F
C13H16N2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medetomidine

CAS Number

86347-14-0

Product Name

Medetomidine

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)

InChI Key

CUHVIMMYOGQXCV-UHFFFAOYSA-N

SMILES

Array

Synonyms

Hydrochloride, Medetomidine, Levomedetomidine, Medetomidine, Medetomidine Hydrochloride, MPV 785, MPV-785, MPV785

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C

The exact mass of the compound Medetomidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Medetomidine is a potent and highly selective synthetic alpha-2 (α2) adrenergic receptor agonist used for its sedative and analgesic properties, primarily in veterinary medicine and biomedical research. As a racemic mixture of dexmedetomidine and levomedetomidine, its pharmacological effects are attributed to the dexmedetomidine enantiomer. A key procurement-relevant attribute of Medetomidine is its exceptionally high selectivity for α2 receptors over alpha-1 (α1) receptors, which quantitatively distinguishes it from other common α2-agonists like xylazine and clonidine. This selectivity profile is critical for applications requiring predictable sedation and analgesia with minimized α1-mediated side effects.

Substituting Medetomidine with its active enantiomer, dexmedetomidine, or with less selective α2-agonists like xylazine or clonidine, presents significant practical challenges. While dexmedetomidine is the active component, Medetomidine (the racemate) is often the specified and validated agent in established veterinary protocols and long-standing research models; switching to the pure enantiomer may require re-validation of dosages and outcomes. Comparators like xylazine and clonidine have substantially lower α2/α1 selectivity ratios, leading to a higher incidence of α1-mediated cardiovascular side effects and less predictable sedation, which can compromise experimental reproducibility and animal safety. For example, xylazine is only one-tenth as selective as Medetomidine for the α2 receptor, a critical differentiator for studies sensitive to adrenergic side effects. Therefore, selecting Medetomidine is often a deliberate choice for its specific, well-documented pharmacological profile and regulatory status in veterinary applications.

Exceptional Receptor Selectivity Profile Minimizes Off-Target Effects Compared to Xylazine and Clonidine

Medetomidine demonstrates a superior alpha-2/alpha-1 adrenergic receptor selectivity ratio of 1620:1. This is approximately 7.4 times more selective than clonidine (220:1) and 10 times more selective than xylazine (160:1). This high degree of selectivity is critical for isolating α2-receptor mediated effects in research and for providing more predictable sedation with fewer α1-mediated side effects in clinical applications.

Evidence DimensionAlpha-2 / Alpha-1 Receptor Selectivity Ratio
Target Compound Data1620:1
Comparator Or BaselineXylazine (160:1), Clonidine (220:1)
Quantified Difference~10x higher than Xylazine; ~7.4x higher than Clonidine
ConditionsIn vitro receptor binding assays using rat brain membrane preparations.

Higher selectivity directly translates to more reliable sedation and analgesia with a reduced risk of undesirable cardiovascular side effects, enhancing safety and experimental reproducibility.

Higher In Vitro Potency than Common Alpha-2 Agonists

In radioligand binding studies with rat brain membranes, Medetomidine shows a significantly higher affinity for α2-adrenoceptors (Ki = 1.08 nM) compared to other widely used agonists. Its affinity is approximately 3 times higher than that of clonidine (Ki = 3.20 nM) and 179 times higher than that of xylazine (Ki = 194 nM).

Evidence DimensionAlpha-2 Adrenoceptor Binding Affinity (Ki)
Target Compound Data1.08 nM
Comparator Or BaselineClonidine (3.20 nM), Xylazine (194 nM)
Quantified Difference~3x higher affinity than Clonidine; ~179x higher affinity than Xylazine
ConditionsDisplacement of [3H]clonidine from rat brain membrane preparations.

Higher binding affinity correlates with greater potency, allowing for effective sedation and analgesia at lower doses, which can reduce the overall drug burden on the subject and minimize dose-dependent side effects.

Racemic Medetomidine Provides Comparable Sedation to its Active Enantiomer at Equivalent Active-Dose Levels

In a study on beagle dogs, the overall level of sedation and cardiorespiratory effects did not differ significantly between a 40 µg/kg dose of racemic Medetomidine and a 20 µg/kg dose of its active enantiomer, dexmedetomidine, during the first hour post-administration. The inactive enantiomer, levomedetomidine, showed no sedative or analgesic effects. The pharmacokinetics of dexmedetomidine and racemic Medetomidine were also found to be similar. This indicates that for many applications, the racemic mixture provides a functionally equivalent outcome to the pure active enantiomer when the dose is adjusted accordingly.

Evidence DimensionIn Vivo Sedation and Cardiorespiratory Effects
Target Compound DataNo significant difference in sedation/cardiorespiratory effects at 40 µg/kg
Comparator Or BaselineDexmedetomidine (20 µg/kg), the active enantiomer
Quantified DifferenceComparable sedation and cardiorespiratory effects during the first hour
ConditionsIntravenous administration in beagle dogs.

This evidence supports the procurement of Medetomidine as a cost-effective and functionally equivalent alternative to pure dexmedetomidine for established protocols that specify the racemic mixture, avoiding unnecessary expense and re-validation.

Handling and Formulation: Good Solubility in Aqueous and Organic Solvents

Medetomidine hydrochloride offers versatility in formulation due to its solubility in a range of common laboratory solvents. It is soluble in aqueous buffers like PBS (pH 7.2) at approximately 2 mg/mL and highly soluble in organic solvents such as ethanol (~30 mg/mL) and DMSO (~25 mg/mL). This facilitates the preparation of stock solutions and final dilutions for various in vivo and in vitro experimental setups.

Evidence DimensionSolubility
Target Compound Data~2 mg/mL in PBS (pH 7.2); ~30 mg/mL in Ethanol; ~25 mg/mL in DMSO
Comparator Or BaselineNot applicable; general handling property
Quantified DifferenceNot applicable
ConditionsStandard laboratory conditions.

Reliable and flexible solubility simplifies experimental setup, reduces preparation time, and ensures compatibility with diverse administration routes and assay buffers, making it a practical choice for laboratory workflows.

Veterinary Sedation and Analgesia Requiring High Precision and Safety

For clinical and surgical procedures in veterinary medicine, particularly in small animals, Medetomidine's high selectivity for the α2 receptor provides reliable and dose-dependent sedation and analgesia while minimizing the risk of α1-mediated cardiovascular disturbances seen with less selective agents like xylazine. Its established use and well-documented protocols make it a dependable choice for facilitating clinical examinations and minor surgical procedures.

Neuroscience Research Isolating Alpha-2 Adrenergic Pathways

In pharmacological and physiological research aiming to specifically modulate α2 adrenergic pathways, Medetomidine is a superior tool compared to less selective agonists. Its 10-fold greater selectivity over xylazine ensures that observed effects are more attributable to α2 receptor activation, reducing the confounding influence of α1 receptor activity and leading to more precise and interpretable data.

Preclinical Studies Requiring a Well-Characterized Sedative Agent

For preclinical studies where sedation is required, using Medetomidine provides continuity with a large body of historical veterinary and research data. Its potency and pharmacokinetic profile are well-characterized, offering a reliable baseline for a wide range of animal models. Choosing Medetomidine over less potent or less selective alternatives can enhance the reproducibility and comparability of study results.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

200.131348519 Da

Monoisotopic Mass

200.131348519 Da

Heavy Atom Count

15

UNII

MR15E85MQM

Related CAS

86347-15-1 (hydrochloride)

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

86347-14-0

Wikipedia

Medetomidine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Hellebrekers LJ: [Medetomidine]. Tijdschr Diergeneeskd. 1996 Nov 1;121(21):634. [PMID:8966714]
Mohammad FK, Zangana IK, Abdul-Latif AR: Medetomidine sedation in sheep. Zentralbl Veterinarmed A. 1993 Jun;40(5):328-31. [PMID:8212947]
Jones P, Hoare C: Medetomidine in horses. Vet Rec. 1991 Nov 23;129(21):476. [PMID:1763477]
Salonen JS: Pharmacokinetics of medetomidine. Acta Vet Scand Suppl. 1989;85:49-54. [PMID:2571277]
Crighton M: Diuresis following medetomidine. Vet Rec. 1990 Feb 24;126(8):201. [PMID:2316155]
Manners H: Anaesthesia following medetomidine. Vet Rec. 1990 Feb 17;126(7):174. [PMID:2309424]
Vaha-Vahe T: The clinical efficacy of medetomidine. Acta Vet Scand Suppl. 1989;85:151-3. [PMID:2571266]
Ko JC, Heaton-Jones TG, Nicklin CF: Evaluation of the sedative and cardiorespiratory effects of medetomidine, medetomidine-butorphanol, medetomidine-ketamine, and medetomidine-butorphanol-ketamine in ferrets. J Am Anim Hosp Assoc. 1997 Sep-Oct;33(5):438-48. [PMID:9278121]
Raekallio M, Tulamo RM, Valtamo T: Medetomidine-midazolam sedation in sheep. Acta Vet Scand. 1998;39(1):127-34. [PMID:9592953]
Verstegen J, Fargetton X, Ectors F: Medetomidine/ketamine anaesthesia in cats. Acta Vet Scand Suppl. 1989;85:117-23. [PMID:2571260]

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